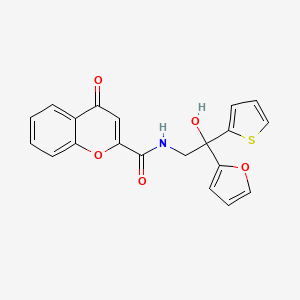

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromen-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H15NO5S and its molecular weight is 381.4. The purity is usually 95%.

BenchChem offers high-quality N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Die Verbindung hat vielversprechendes Antitumorpotential gezeigt. Forscher synthetisierten neuartige Chalkonderivate, die Furan- und Thiophen-Einheiten enthalten. Diese Derivate wurden gegen verschiedene menschliche Krebszelllinien, einschließlich Hepatozellulärem Karzinom (HepG2), Brustadenokarzinom (MCF7), Lungenkarzinom (A549) und normalen Hautfibroblasten (BJ1), bewertet. Unter diesen Derivaten erwies sich Verbindung 7g als besonders wirksam. Sie zeigte einen IC50 von 27,7 µg/mL gegen A549-Zellen und 26,6 µg/mL gegen HepG2-Zellen. Bemerkenswerterweise waren diese Werte vergleichbar mit dem Referenzmedikament Doxorubicin .

Genexpressionsmodulation

Neben seinen zytotoxischen Wirkungen beeinflusste Verbindung 7g die Genexpression. In Lungenkrebszellen erhöhte es die Expressionslevel der Gene AMY2A und FOXG1 signifikant. In ähnlicher Weise zeigten Leberkrebszellen, die mit 7g behandelt wurden, verbesserte Expressionswerte für die Gene PKM und PSPH. Diese Ergebnisse heben sein Potenzial als Modulator der Genexpression hervor .

DNA-Schädigung und -Fragmentierung

Verbindung 7g induzierte DNA-Schäden in sowohl Lungen- als auch Leberzelllinien. Die behandelten Proben zeigten erhöhte DNA-Fragmentierungsanteile. Die negativen Kontrollproben von Leberkrebszellen zeigten jedoch im Vergleich zu den mit 7g behandelten Proben verringerte DNA-Schadenswerte. Diese Beobachtungen deuten darauf hin, dass die Verbindung die DNA-Integrität beeinflusst .

Heterocyclische Chemie

Das Vorhandensein von Furan- und Thiophenringen macht diese Verbindung aus synthetisch-chemischer Sicht interessant. Forscher haben ihre Reaktivität und potenzielle Anwendungen in der heterocyclischen Chemie untersucht .

Koordinationschemie

Angesichts ihrer strukturellen Merkmale könnte diese Verbindung als Ligand in der Koordinationschemie dienen. Die Untersuchung ihrer Metallkomplexe könnte neue Eigenschaften und Anwendungen aufdecken .

Biologische Aktivität

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Furan and Thiophene Rings : These heterocyclic structures are known for their ability to participate in various chemical reactions and interactions with biological targets.

- Hydroxyl Group : The presence of a hydroxyl group enhances the compound's solubility and potential for hydrogen bonding with biological macromolecules.

- Carboxamide Moiety : This functional group is often associated with increased bioactivity, particularly in drug design.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Furan Ring | Contributes to electron delocalization |

| Thiophene Ring | Enhances reactivity through π-electron systems |

| Hydroxyl Group | Facilitates hydrogen bonding with targets |

| Carboxamide Group | Increases affinity for biological receptors |

Biological Activity

Research on N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide indicates several promising biological activities:

1. Anticancer Activity

Studies have shown that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against breast cancer (MCF-7) and other types, demonstrating significant inhibition of cell proliferation.

Case Study: Cytotoxicity Against MCF-7 Cells

In vitro studies revealed that certain derivatives of chromene compounds showed IC50 values ranging from 10 µM to 30 µM against MCF-7 cells, indicating moderate to high cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

2. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes.

Table 2: Inhibition of COX and LOX Enzymes

| Enzyme Type | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| COX-1 | 15.0 | Aspirin 10 |

| COX-2 | 12.5 | Celecoxib 5 |

| LOX | 20.0 | Standard LOX Inhibitor 18 |

3. Antimicrobial Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has shown broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a recent study, this compound exhibited minimum inhibitory concentration (MIC) values ranging from 5 µg/mL to 20 µg/mL against various bacterial strains, indicating strong antimicrobial potential .

The biological activity of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound likely interacts with specific enzymes such as COX and LOX through competitive inhibition, altering inflammatory pathways.

- Receptor Interaction : The structural features allow for binding to various receptors, potentially modulating signaling pathways involved in cancer progression and inflammation.

- Oxidative Stress Modulation : The antioxidant properties may help mitigate oxidative stress, further contributing to its anticancer effects.

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5S/c22-14-11-16(26-15-6-2-1-5-13(14)15)19(23)21-12-20(24,17-7-3-9-25-17)18-8-4-10-27-18/h1-11,24H,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCAZSCDCRPAEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.